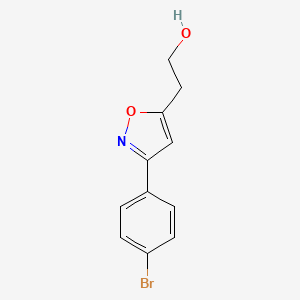
3-(4-bromophenyl)-5-Isoxazoleethanol
Overview
Description
3-(4-bromophenyl)-5-Isoxazoleethanol is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Toxicology of Brominated Compounds
- Environmental Concentrations and Toxicology of Brominated Phenols : Studies summarize the environmental presence of brominated phenols, their toxicokinetics, and toxicodynamics, highlighting the ubiquity of these compounds in various ecosystems due to their use in industrial applications, such as flame retardants, and their natural occurrence. Although the specific compound 3-(4-bromophenyl)-5-Isoxazoleethanol was not mentioned, this research sheds light on the environmental and toxicological profiles of structurally related brominated compounds (Koch & Sures, 2018).
Synthesis and Application in Organic Chemistry
- Synthesis of Bromobiphenyl Compounds : A practical synthesis method for bromobiphenyl compounds, essential intermediates in the manufacture of various materials, was developed. This method may provide insights into synthetic routes that could be applicable or adaptable for synthesizing compounds like this compound, emphasizing the importance of efficient, scalable chemical synthesis in organic chemistry (Qiu et al., 2009).
Biological and Medicinal Research
- Isoxazoline Compounds as Anticancer Agents : Isoxazolines, including those with bromophenyl groups, are highlighted for their significant biological and medicinal properties, particularly as anticancer agents. The review focuses on isoxazoline derivatives from natural sources, their isolation, synthetic pathways, and anticancer activity, offering a context where this compound could potentially fit within the broader class of biologically active isoxazolines (Kaur et al., 2014).
Environmental Pollution and Remediation
- Novel Brominated Flame Retardants in the Environment : This review discusses the occurrence of novel brominated flame retardants in indoor air, dust, consumer goods, and food, emphasizing the environmental impact of brominated organic compounds. The presence of these compounds in various matrices underscores the relevance of studying and understanding the environmental behavior of related chemicals, including potentially this compound (Zuiderveen et al., 2020).
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOLFLYTFJDVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)
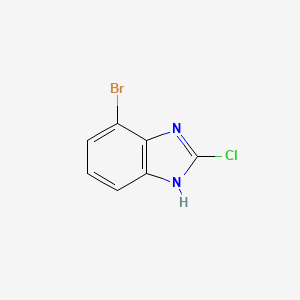

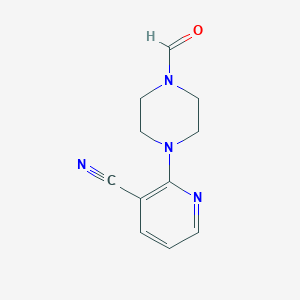
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
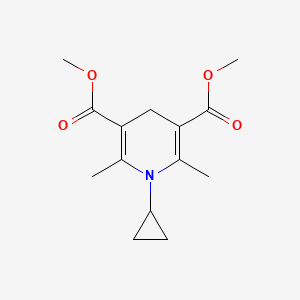

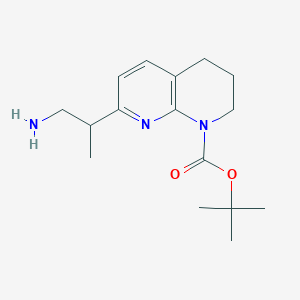
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)

